molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1356974
CAS No.: 446284-32-8
M. Wt: 182.61 g/mol
InChI Key: DDGRTUWDSZHBCJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of chlorinated pyridine derivatives and methoxylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to facilitate the desired transformations .

Chemical Reactions Analysis

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity.

Biological Activity

Overview

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₈H₇ClN₂O and a molecular weight of approximately 172.60 g/mol. This compound features a pyrrolo-pyridine core structure characterized by a chlorine atom at the 7-position and a methoxy group at the 4-position of the pyrrolo ring. Its unique chemical properties suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

The chemical reactivity of this compound is influenced by its substituents, which enhance its stability and solubility. The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its pharmacological effects .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound has an IC₅₀ value of approximately 29.1 µM against MDA-MB453 breast cancer cells . The structural characteristics of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism
MDA-MB45329.1Apoptosis induction
MCF-715.3Cell cycle arrest

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens are comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus3.12Ciprofloxacin (2 µg/mL)
Escherichia coli12.5Isoniazid (0.25 µg/mL)

The mechanism of action for this compound involves its binding to specific molecular targets within cells, leading to modulation of various biochemical pathways. This includes inhibition of key enzymes involved in cancer progression and bacterial growth . The presence of the chlorine and methoxy groups enhances its interaction with these targets, potentially increasing its efficacy.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : In a comparative study involving multiple derivatives of pyrrolo[2,3-c]pyridine, this compound exhibited superior anticancer activity compared to other analogs lacking similar substituents .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of bacteria. Results indicated that this compound maintained potent activity even against antibiotic-resistant strains .

Properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRTUWDSZHBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580924
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-32-8
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (6 g), CuBr (3.7 g) and NaOMe (30 mL, 5% in MeOH) was heated at 110° C. for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture was added to saturated aqueous NH4Cl. The resulting aqueous solution was extracted with EtOAc (3×30 mL). The combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 1.8 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-7-chloro-6-azaindole (1 g), CuI (0.65 g) and NaOMe (4 mL, 25% in methanol) in MeOH (16 mL) was heated at 110-120° C. for 16 hours in a sealed tube. After cooling to room temperature, the reaction mixture was neutralized with 1N HCl to pH 7. The aqueous solution was extracted with EtOAc (3×30 mL). Then the combined organic layer was dried over MgSO4, filtered and the filtrate was concentrated in vacuo to afford a residue, which was purified by using silica gel chromatography to give 0.3 g of 4-methoxy-7-chloro-6-azaindole, Precursor 2e. MS m/z: (M+H)+ calcd for C8H8ClN2O: 183.03; found 183.09. HPLC retention time: 1.02 minutes (column B).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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